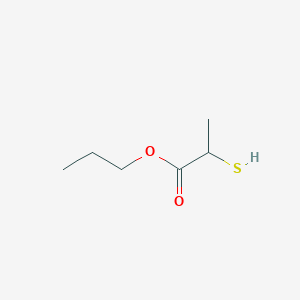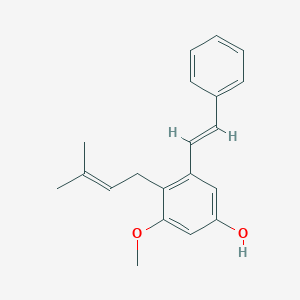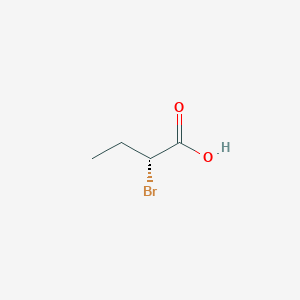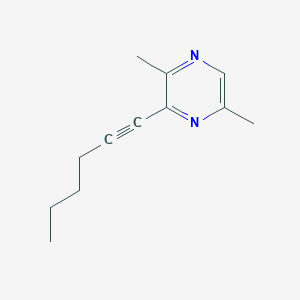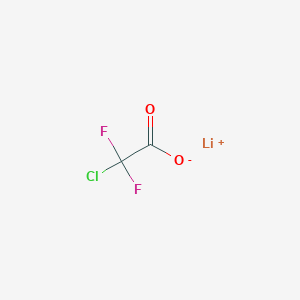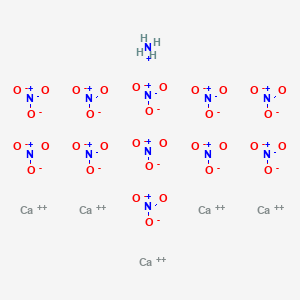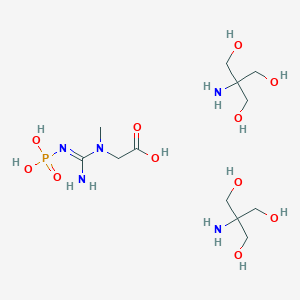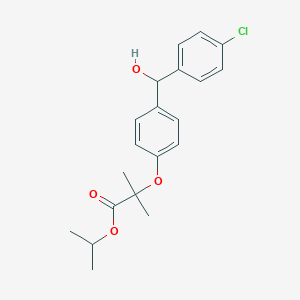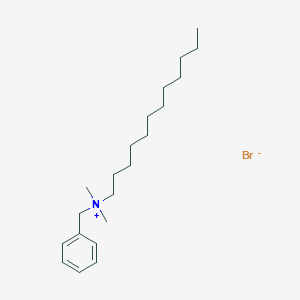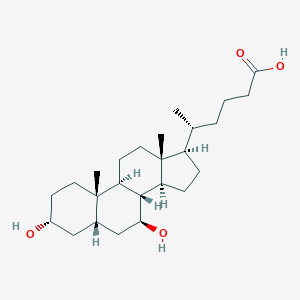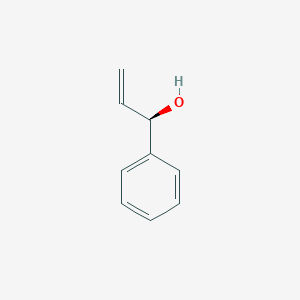
(R)-1-Phenyl-2-propen-1-ol
Vue d'ensemble
Description
(R)-1-Phenyl-2-propen-1-ol, also known as cinnamyl alcohol, is an organic compound with the chemical formula C9H10O. It is a white crystalline solid with a pleasant aroma and is commonly used in the fragrance and flavor industry. However, cinnamyl alcohol also has scientific research applications, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis of Antidepressants : It serves as a building block for synthesizing antidepressants like (R)-fluoxetine and (R)-tomoxetine (Bracher & Litz, 1996).
Chiral Ligand in Organic Synthesis : As a chiral ligand, it is used for the enantioselective addition of diethylzinc to aldehydes (Asami et al., 2015).
Treatment of Heart Diseases : Derivatives of 1-phenoxy-3-amino-propane-2-ol, related to (R)-1-Phenyl-2-propen-1-ol, are suitable for treating heart diseases, possessing beta-adrenergic or anti-arrhythmic properties (Griffin, 2001).
Formation of β-Sheet-like Structures : The dipeptide (R)-(1-Naphthyl)glycyl-(R)-phenylglycine, a derivative, can form "parallel or antiparallel" β-sheet-like structures (Akazome et al., 1996).
Study in Mass Spectrometry : Its electron impact mass spectra are studied to understand the decomposition pathways to cinnamic alcohol and cinnamaldehyde (Denhez, Corval, & Dizabo, 1981).
Corrosion Inhibition in Oilfields : It is effective in mitigating the corrosion of API J55 oilfield tubing in HCl solutions (Growcock & Lopp, 1988).
Green Chemistry Applications : Microwave-assisted enzymatic kinetic resolution of (R)-1-phenyl-2-propyn-1-ol is a green, scalable process for obtaining high enantiomeric excess (Devendran & Yadav, 2014).
Organic Synthesis : It is used in the asymmetric 1,3-dipolar cycloaddition of nitrile oxides, affording (R)-2-isoxazolines with high enantioselectivity (Tsuji, Ukaji, & Inomata, 2002).
Phytopathogenic Fungi Control : Its derivatives are effective against Sphaerotheca fuliginea on Cucumis sativus in protectant tests (Arnoldi et al., 1982).
Enzymatic Resolution : Rhizopus species efficiently hydrolyze 1-aryl-3-buten-1-ol acetates, producing enantiomerically pure (R)-alcohols (Salvi, Badheka, & Chattopadhyay, 2003).
Propriétés
IUPAC Name |
(1R)-1-phenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHJQVRGRPHIMR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Phenyl-2-propen-1-ol | |
CAS RN |
104713-12-4 | |
| Record name | (R)-1-Phenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




